molecular formula C10H9BrF2O2S B14064454 1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one

Cat. No.: B14064454
M. Wt: 311.14 g/mol
InChI Key: AIYBMMQTDHNVBT-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethoxy group, and a mercaptophenyl group attached to a propan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound followed by the introduction of the difluoromethoxy and mercaptophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxy group can participate in various chemical reactions, while the mercapto group can form strong bonds with metal ions or other electrophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one
  • 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one

Uniqueness

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the bromine atom, difluoromethoxy group, and mercaptophenyl group makes it a versatile compound for various applications in research and industry.

Biological Activity

1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one, with CAS number 1806667-94-6, is a brominated ketone derivative featuring a difluoromethoxy group and a mercapto group. This compound's unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H9BrF2OS
  • Molecular Weight : 295.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its structural features:

  • Mercapto Group (-SH) : This group is known for its nucleophilic properties, allowing the compound to interact with various biological targets, including enzymes and receptors.
  • Difluoromethoxy Group : The presence of fluorine atoms enhances the compound's lipophilicity and potential for bioactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the mercapto group is particularly relevant, as thiols are known to exhibit antibacterial and antifungal activities.

Antioxidant Properties

The mercapto group also contributes to antioxidant activity by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

Enzyme Inhibition

This compound may inhibit specific enzymes through covalent modification of active site residues. This mechanism is common in many pharmacologically active compounds.

Research Findings and Case Studies

StudyFindings
Antimicrobial Study The compound demonstrated significant inhibition against various bacterial strains, suggesting potential use as an antimicrobial agent.
Antioxidant Activity In vitro assays showed that the compound effectively scavenged free radicals, exhibiting a dose-dependent response.
Enzyme Inhibition Preliminary studies indicated that the compound could inhibit key enzymes involved in metabolic pathways, although further research is needed to elucidate specific targets.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-Bromo-3-(4-bromophenyl)propan-2-oneC10H9BrOBrominated derivative without difluoromethoxyLimited antimicrobial properties
4-MercaptophenolC6H6OSContains a thiol group but lacks brominationAntioxidant properties
3-DifluoromethoxyphenylketoneC10H8F2OLacks bromine and mercapto groupsPotentially lower biological activity

Properties

Molecular Formula

C10H9BrF2O2S

Molecular Weight

311.14 g/mol

IUPAC Name

1-bromo-3-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9BrF2O2S/c11-5-7(14)3-6-4-8(16)1-2-9(6)15-10(12)13/h1-2,4,10,16H,3,5H2

InChI Key

AIYBMMQTDHNVBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)CC(=O)CBr)OC(F)F

Origin of Product

United States

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